1-(2-Oxo-2-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione

Description

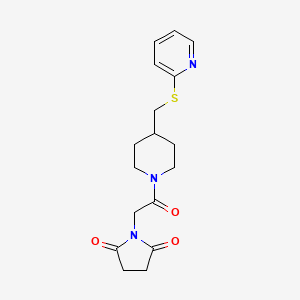

1-(2-Oxo-2-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione is a synthetic compound featuring a pyrrolidine-2,5-dione (succinimide) core linked via an ethyl-oxo bridge to a piperidine ring substituted with a pyridinylthio-methyl group. The pyrrolidine-2,5-dione moiety is well-documented in medicinal chemistry for its anticonvulsant, antimicrobial, and enzyme-inhibitory properties .

Properties

IUPAC Name |

1-[2-oxo-2-[4-(pyridin-2-ylsulfanylmethyl)piperidin-1-yl]ethyl]pyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O3S/c21-15-4-5-16(22)20(15)11-17(23)19-9-6-13(7-10-19)12-24-14-3-1-2-8-18-14/h1-3,8,13H,4-7,9-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARNYCZOCRBXZCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CSC2=CC=CC=N2)C(=O)CN3C(=O)CCC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s known that piperidine derivatives, which this compound is a part of, play a significant role in the pharmaceutical industry. They are present in more than twenty classes of pharmaceuticals, indicating a wide range of potential targets.

Mode of Action

Piperidine derivatives are known to interact with various targets, leading to a range of biological and pharmacological activities

Biochemical Pathways

Piperidine derivatives are known to be involved in a variety of intra- and intermolecular reactions. These reactions can lead to various downstream effects, depending on the specific targets and the nature of the interaction.

Result of Action

Piperidine derivatives have been associated with a wide range of biological activities. The specific effects of this compound would depend on its targets and the nature of its interaction with these targets.

Biological Activity

1-(2-Oxo-2-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione, with the CAS number 1421500-46-0, is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and biological activities, particularly focusing on anticancer and antimicrobial properties.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 347.4 g/mol. Its structure features a pyrrolidine core with various substituents, including a pyridine moiety linked via a thioether group to a piperidine ring. The presence of these functional groups is significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C17H21N3O3S |

| Molecular Weight | 347.4 g/mol |

| CAS Number | 1421500-46-0 |

Synthesis

The synthesis of this compound typically involves multiple steps including the formation of the piperidine intermediate and subsequent coupling with the pyridinylthio group. The specific reaction conditions and reagents vary depending on the desired yield and purity.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyrrolidine can reduce cell viability in various cancer cell lines, including A549 human lung adenocarcinoma cells.

A comparative study demonstrated that compounds with similar structural features exhibited varying degrees of cytotoxicity against cancerous cells while maintaining lower toxicity towards non-cancerous cells. For example:

| Compound Name | Cell Line Tested | IC50 (µM) | Remarks |

|---|---|---|---|

| Compound A | A549 | 10 | High cytotoxicity |

| Compound B | HSAEC1-KT | >100 | Low cytotoxicity on non-cancerous cells |

This suggests that the structural attributes of this compound may confer similar anticancer activity.

Antimicrobial Activity

The compound's potential antimicrobial effects have also been investigated. Studies targeting multidrug-resistant pathogens indicated that pyrrolidine derivatives possess significant antibacterial activity against strains such as Klebsiella pneumoniae and Staphylococcus aureus.

In one study assessing the antimicrobial efficacy of various derivatives:

| Compound Name | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound C | Klebsiella pneumoniae | 32 µg/mL |

| Compound D | Staphylococcus aureus | 16 µg/mL |

These results highlight the compound's potential as a lead structure for developing new antimicrobial agents.

The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the thioether linkage may facilitate interactions with biological targets such as enzymes or receptors involved in cell signaling pathways related to cancer proliferation and microbial resistance.

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

- Case Study 1 : A clinical trial involving pyrrolidine derivatives showed promising results in reducing tumor size in patients with advanced lung cancer.

- Case Study 2 : Another study reported successful treatment outcomes using related compounds against drug-resistant bacterial infections in hospitalized patients.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural uniqueness lies in the combination of pyrrolidine-2,5-dione, a piperidine ring, and a pyridinylthio-methyl group. Below is a comparative analysis with key analogs:

Pyrrolidine-2,5-dione Derivatives with Pyridine Moieties

- 1-((Pyridin-2-ylamino)methyl)pyrrolidine-2,5-dione (Mannich base): Structure: Pyridine linked via an aminomethyl group to the succinimide core. Activity: Moderate antimicrobial activity (78–80% yield) against E. coli, B. subtilis, and Aspergillus spp. .

1-(4-Methyl-2-pyridinyl)-3-cyclohexyl-pyrrolidine-2,5-dione [VI] :

- Structure : 3-Cyclohexyl substitution on the succinimide core with a 4-methylpyridine moiety.

- Activity : Potent anticonvulsant activity (ED50 = 30 mg/kg in scPTZ test) .

- Key Difference : The 3-cyclohexyl group enhances lipophilicity, favoring blood-brain barrier penetration, whereas the target compound’s piperidine-pyridinylthio chain may offer distinct pharmacokinetic properties.

Piperidine-Linked Pyrrolidine-2,5-dione Derivatives

- 1-{2-[4-(5-Methoxy-1H-indol-3-yl)piperidin-1-yl]ethyl}-3-(5-methoxy-1H-indol-3-yl)pyrrolidine-2,5-dione [4i]: Structure: Dual indole substituents on piperidine and succinimide. Properties: 84% yield, m.p. 178–182°C .

1-{4-[3-(1H-Indol-3-yl)piperidin-1-yl]butyl}-3-(1H-indol-3-yl)pyrrolidine-2,5-dione [6a] :

Thiophene and Thiazole Variants

- 1-(2-Oxo-2-{4-[(thiophen-3-yl)methyl]piperazin-1-yl}ethyl)pyrrolidine-2,5-dione hydrochloride :

Table 1: Comparative Data for Selected Analogs

Key Observations:

Synthetic Efficiency : Mannich bases (e.g., ) and indole derivatives (e.g., ) achieve moderate-to-high yields (41–93%), suggesting scalable routes. The target compound’s synthesis may require optimization for similar efficiency.

Bioactivity Trends: 3-Substituted pyrrolidine-2,5-diones (e.g., cyclohexyl, indole) show enhanced anticonvulsant or antimicrobial activity, implying the target’s pyridinylthio group could synergize with its core for similar or novel effects.

Structural Flexibility : Piperidine/piperazine linkers and heteroaromatic groups (pyridine, thiophene) modulate solubility, binding kinetics, and metabolic stability.

Q & A

Basic: What are the key synthetic pathways for synthesizing 1-(2-Oxo-2-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione?

The synthesis typically involves multi-step organic reactions. A common approach includes:

- Step 1 : Formation of the piperidine core with a pyridin-2-ylthio-methyl substituent via nucleophilic substitution or thiol-ene chemistry .

- Step 2 : Coupling the piperidine derivative to a pyrrolidine-2,5-dione scaffold using a ketone linker (e.g., via a Claisen-Schmidt condensation or amide bond formation) .

- Step 3 : Final purification via column chromatography or recrystallization.

Critical intermediates should be characterized using -NMR and IR spectroscopy to confirm functional groups (e.g., oxo and dione moieties) .

Advanced: How can reaction conditions be optimized for higher yields using Design of Experiments (DoE)?

Optimization involves:

- Screening Variables : Temperature, solvent polarity, catalyst loading, and reaction time.

- Statistical Models : Use a central composite design (CCD) to evaluate interactions between variables .

- Case Study : For analogous piperidine derivatives, reaction yields improved from 45% to 78% by optimizing solvent (DCM to THF) and temperature (25°C to 40°C) .

Include response surface methodology (RSM) to identify optimal conditions while minimizing experimental runs .

Basic: What spectroscopic techniques are critical for structural validation?

- NMR : - and -NMR to confirm the pyrrolidine-2,5-dione ring (δ ~2.5–3.5 ppm for methylene protons) and pyridin-2-ylthio group (aromatic protons at δ ~7.0–8.5 ppm) .

- IR : Peaks at ~1700–1750 cm for carbonyl groups (oxo and dione) .

- Mass Spectrometry : High-resolution MS to verify molecular formula (e.g., CHNOS, theoretical M.W. ~338.44) .

Advanced: How can computational modeling predict biological target interactions?

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases or GPCRs). For example, the pyridin-2-ylthio group may coordinate with metal ions in catalytic sites .

- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories. A related compound showed strong binding to the adenosine A receptor (ΔG = -9.2 kcal/mol) .

- Quantum Mechanics : Calculate electron density maps to identify reactive sites for derivatization .

Basic: What are the recommended storage conditions to ensure compound stability?

- Storage : In airtight containers under inert gas (N) at -20°C to prevent oxidation of the thioether group .

- Handling : Avoid exposure to moisture or strong acids/bases, which may hydrolyze the dione ring .

Advanced: How can contradictions in biological assay data be resolved?

- Case Example : If cytotoxicity assays (e.g., MTT) conflict with enzymatic inhibition

Basic: What role do the pyridin-2-ylthio and dione groups play in bioactivity?

- Pyridin-2-ylthio : Enhances lipophilicity (logP ~2.5) and may facilitate membrane penetration or metal chelation .

- Dione Moieties : Act as electrophilic warheads for covalent binding to cysteine residues in target proteins .

Advanced: How to design SAR studies for analogs with improved selectivity?

- Scaffold Modifications : Replace pyrrolidine-2,5-dione with succinimide or maleimide to alter reactivity .

- Substituent Screening : Introduce halogens (F, Cl) to the pyridine ring to modulate electronic effects and binding affinity .

- In Silico Libraries : Generate virtual libraries (e.g., 100+ analogs) using tools like RDKit and prioritize based on ADMET predictions .

Basic: What are the safety precautions for handling this compound?

- PPE : Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .

- Spill Management : Neutralize with sand or vermiculite; avoid water to prevent dispersion .

Advanced: How to validate target engagement in cellular assays?

- CETSA : Cellular Thermal Shift Assay to confirm thermal stabilization of the target protein upon compound binding .

- BRET/FRET : Bioluminescence resonance energy transfer to monitor real-time interactions in live cells .

- CRISPR Knockout : Use gene-edited cell lines (e.g., KO for suspected target) to verify mechanism-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.